Levomefolate calcium pentahydrate
Description
Contextualization within the Broader Landscape of Folate Biochemistry
Folate metabolism is a complex network of biochemical reactions vital for cellular function. nih.gov Folates act as coenzymes in the transfer of one-carbon units, a process fundamental to the synthesis of DNA, RNA, and amino acids. nutripath.com.auyoutube.com The central molecule in this process is tetrahydrofolate (THF), the active form of folate. Dietary folates and synthetic folic acid are converted to THF through a series of enzymatic steps. nutripath.com.auyoutube.com
The folate cycle is intricately linked with the methionine cycle, another critical metabolic pathway. nih.gov In this cycle, levomefolic acid donates a methyl group to homocysteine, converting it to methionine. wikipedia.orgpatsnap.com This reaction, which requires vitamin B12 as a cofactor, is essential for the production of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions, including DNA methylation. patsnap.comumaryland.edu
Significance as a Predominant and Active Metabolite of Folate
Levomefolic acid is the primary form of folate found in the blood circulation and is the form transported across cell membranes, including the blood-brain barrier. wikipedia.orgnih.gov Its significance lies in its immediate bioavailability. Synthetic folic acid, commonly found in fortified foods and supplements, must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). nutripath.com.auyoutube.com Subsequently, THF is converted to levomefolic acid (L-5-MTHF) through a series of steps, with the final conversion being catalyzed by methylenetetrahydrofolate reductase (MTHFR). wikipedia.orgnutripath.com.au
Individuals with certain genetic variations in the MTHFR enzyme may have a reduced ability to produce the active L-5-MTHF from folic acid. foglets.com In such cases, direct supplementation with levomefolate can bypass this metabolic step, ensuring an adequate supply of this essential nutrient. patsnap.com
Hierarchical Nomenclature and Isomeric Considerations of Levomefolate Calcium Pentahydrate
The chemical name for levomefolate calcium is calcium (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate. nih.govmacsenlab.com The "levo-" prefix and the "(6S)" designation refer to the specific stereoisomer of the molecule that is biologically active. nih.govaxios-research.com Folic acid has two stereocenters, leading to the possibility of four stereoisomers. However, only the L-isomer (specifically the (6S)-isomer) is biologically functional. axios-research.comfao.org
"Pentahydrate" indicates that five water molecules are associated with each molecule of levomefolate calcium in its crystalline form. nih.gov This hydrated form is stable and is commonly used in supplements. fao.org
Interactive Data Table: Nomenclature of this compound
| Term | Description |
|---|---|
| Levomefolate | The common name for the biologically active form of folate, L-5-methyltetrahydrofolate. wikipedia.org |
| Calcium | The salt form of the compound, enhancing its stability. fao.org |
| Pentahydrate | Indicates the presence of five water molecules of crystallization. nih.gov |
| (6S)-isomer | The specific, biologically active stereoisomer of the molecule. nih.govaxios-research.com |
| L-5-MTHF | An abbreviation for L-5-methyltetrahydrofolate. wikipedia.org |
Interactive Data Table: Key Research Findings on Levomefolate
| Finding | Implication | References |
|---|---|---|
| Levomefolate is the primary biologically active form of folate in circulation. | It is readily available for cellular use without the need for enzymatic conversion. | wikipedia.orgnih.gov |
| It bypasses the MTHFR enzyme, which can be impaired in some individuals. | It is an effective form of folate for individuals with MTHFR genetic variations. | patsnap.comfoglets.com |
| It plays a crucial role in the methylation cycle by converting homocysteine to methionine. | It is essential for DNA synthesis, repair, and the production of neurotransmitters. | wikipedia.orgpatsnap.comumaryland.edu |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
419563-18-1 |
|---|---|
Molecular Formula |
C20H34CaN7O11 |
Molecular Weight |
588.6 |
IUPAC Name |
monocalcium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) pentahydrate |
InChI |
InChI=1S/C20H25N7O6.Ca.5H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;;;;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;5*1H2/q;+2;;;;;/p-1/t12-,13-;;;;;;/m0....../s1 |
InChI Key |
NVLUUBHWPOLECI-BWDMFOMUSA-M |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(NC(N)=NC3=O)NC2)C=C1)=O.[H]O[H].[H]O[H].[H]O[H].[H]O[H].[H]O[H].[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levomefolate calcium pentahydrate; |
Origin of Product |
United States |
Biochemical Pathways and Molecular Mechanisms of Levomefolate Calcium Pentahydrate
Central Role in One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units, such as methyl groups, for various essential biochemical reactions. nih.gov Levomefolic acid, the active moiety of levomefolate calcium pentahydrate, is a cornerstone of this metabolic network, which includes the folate and methionine cycles. nih.govnih.gov
Interconnection with the Folate Cycle
The folate cycle is a fundamental process that facilitates the transfer of one-carbon units for the synthesis of nucleotides—the building blocks of DNA and RNA—and for the methylation of various molecules. Dietary folates and synthetic folic acid are converted through a series of enzymatic steps to tetrahydrofolate (THF), the parent compound of the folate family. youtube.com THF can then be converted to various derivatives, each carrying a one-carbon unit at different oxidation states.
Levomefolic acid, specifically (6S)-5-methyltetrahydrofolate (5-MTHF), is the most reduced and predominant form of folate in the circulation. wikipedia.orgdrugbank.com It is synthesized from 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR). wikipedia.org This reaction is a critical juncture, as it commits the one-carbon unit to the methylation pathway.
Integration within the Methionine Cycle and Transsulfuration Pathway
The methionine cycle is intricately linked with the folate cycle and is essential for the regeneration of the amino acid methionine from homocysteine. nih.govyoutube.com Levomefolic acid is the direct methyl donor for this crucial reaction. drugbank.com The methyl group from 5-MTHF is transferred to homocysteine, a reaction catalyzed by the enzyme methionine synthase, resulting in the formation of methionine and tetrahydrofolate (THF). nih.govnih.gov
This newly synthesized methionine can then be converted to S-adenosylmethionine (SAMe), a universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govpatsnap.com These methylation processes are vital for gene expression, regulation of enzyme activity, and neurotransmitter synthesis. drugbank.compatsnap.com
The transsulfuration pathway provides an alternative fate for homocysteine. When methionine levels are sufficient, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway to be converted to cysteine, a precursor for the antioxidant glutathione (B108866). nih.govnih.gov The efficiency of the methionine cycle, which is dependent on levomefolic acid, influences the flux of homocysteine through the transsulfuration pathway. nih.gov
Enzymatic Interactions and Co-Factor Functions
The biological activity of this compound is mediated through its direct and indirect interactions with several key enzymes, where it functions as a critical co-factor.
Function as a Universal Methyl Group Donor
As previously mentioned, levomefolic acid, in the form of 5-MTHF, serves as the primary methyl group donor for the remethylation of homocysteine to methionine. drugbank.com This function is central to maintaining the supply of methionine for the synthesis of S-adenosylmethionine (SAMe), the body's principal methyl donor. patsnap.com SAMe is involved in over 100 different methylation reactions, highlighting the far-reaching impact of levomefolic acid on cellular function. patsnap.com
Methionine Synthase Catalysis and Vitamin B12 Interdependence
The transfer of the methyl group from levomefolic acid to homocysteine is catalyzed by the enzyme methionine synthase (MTR). nih.gov This enzymatic reaction is unique in that it requires vitamin B12, in the form of methylcobalamin, as an essential cofactor. nih.govmdpi.com The vitamin B12 cofactor acts as an intermediate carrier of the methyl group, accepting it from 5-MTHF and subsequently transferring it to homocysteine. nih.gov
A deficiency in vitamin B12 can lead to a functional folate deficiency, a phenomenon known as the "folate trap." mdpi.combiorxiv.org In this state, folate becomes trapped as 5-MTHF because the vitamin B12-dependent methionine synthase is unable to function effectively. mdpi.combiorxiv.org This trapping prevents the regeneration of THF, which is necessary for the synthesis of other folate coenzymes required for nucleotide synthesis. biorxiv.org This interdependence underscores the critical relationship between levomefolic acid and vitamin B12 in one-carbon metabolism.
Mechanistic Bypass of Dihydrofolate Reductase (DHFR) Conversion
Synthetic folic acid, a common form of folate in supplements and fortified foods, is not biologically active itself. It must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR) to be converted first to dihydrofolate (DHF) and then to tetrahydrofolate (THF). youtube.compatsnap.comwikipedia.org This THF is then further metabolized to become 5-MTHF. patsnap.com
This compound provides the body with the already active form of folate, thereby bypassing the need for DHFR-mediated conversion. patsnap.compatsnap.com This is particularly significant for individuals with genetic variations (polymorphisms) in the MTHFR gene, which can reduce the efficiency of the conversion of folic acid to its active form. patsnap.com By directly supplying 5-MTHF, this compound ensures that a biologically active folate is available for its essential roles in the folate and methionine cycles, irrespective of DHFR or MTHFR enzyme activity. patsnap.comncats.io This direct availability is a key mechanistic feature that distinguishes it from folic acid.
Relationship with Methylenetetrahydrofolate Reductase (MTHFR) Polymorphisms
The enzyme methylenetetrahydrofolate reductase (MTHFR) is a critical component of folate metabolism, catalyzing the conversion of 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate (levomefolic acid). nih.govyoutube.com Genetic variations, or polymorphisms, in the MTHFR gene can lead to reduced enzyme activity. nih.gov This impairment hinders the body's ability to efficiently convert dietary folate and synthetic folic acid into the active L-5-MTHF form.
Individuals with certain MTHFR polymorphisms, such as the C677T and A1298C variants, exhibit a decreased capacity for this conversion. youtube.com The C677T polymorphism, for instance, can significantly reduce MTHFR enzyme activity, particularly in individuals who are homozygous for the T allele. nih.gov This reduced activity can lead to lower levels of circulating L-5-MTHF and an accumulation of homocysteine, a substance linked to various health issues. nih.gov
Levomefolate circumvents this metabolic bottleneck. Since it is already in the biologically active form, its availability is not dependent on the efficiency of the MTHFR enzyme. tga.gov.au This makes it a potentially more effective source of folate for individuals with MTHFR polymorphisms, as it can directly supply the necessary methyl groups for crucial biochemical reactions. nih.gov
Table 1: Impact of MTHFR Polymorphisms on Folate Metabolism
| MTHFR Genotype | Enzyme Activity | Impact on Folate Conversion | Potential Clinical Implication |
| Wild Type (C/C) | Normal | Efficient conversion of folic acid to L-5-MTHF. | Normal folate metabolism. |
| Heterozygous (C/T) | Mildly Reduced | Moderately decreased conversion of folic acid. | May have slightly elevated homocysteine. |
| Homozygous (T/T) | Significantly Reduced | Markedly impaired conversion of folic acid. | Increased risk for high homocysteine levels. |
Importance of Polyglutamylation via Folylpolyglutamate Synthetase
Once inside the cell, levomefolate, like other folates, undergoes polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate (B1630785) residues to the folate molecule. nih.gov This "tail" of glutamate molecules serves several important functions.
Firstly, polyglutamylation traps folates within the cell, preventing their efflux and thereby increasing their intracellular concentration. Secondly, polyglutamylated folates are often the preferred substrates for many folate-dependent enzymes involved in one-carbon metabolism. nih.gov This enhances the efficiency of reactions such as the synthesis of purines and thymidylate, which are essential for DNA and RNA production.
The activity of FPGS can vary between different cell types and has been shown to be a significant factor in the effectiveness of certain antifolate drugs used in chemotherapy. nih.gov In the context of levomefolate, efficient polyglutamylation ensures its retention and optimal utilization within the cell for various metabolic processes. Research has shown that decreased FPGS activity can lead to resistance to antifolate drugs like methotrexate. nih.gov
Contributions to Nucleic Acid and Epigenetic Processes
Levomefolate is a cornerstone of nucleic acid synthesis and plays a pivotal role in epigenetic regulation through its contribution to DNA methylation. nih.govnih.gov
Facilitation of DNA Synthesis and Replication
The synthesis of DNA requires a steady supply of its building blocks: the purine (B94841) bases (adenine and guanine) and the pyrimidine (B1678525) bases (cytosine and thymine). Levomefolate is essential for the de novo synthesis of purines and the synthesis of thymidylate, a key component of DNA. nih.govnih.gov
Specifically, derivatives of tetrahydrofolate, for which levomefolate is a direct precursor, are required for two key steps in the purine biosynthesis pathway. nih.gov Furthermore, 5,10-methylenetetrahydrofolate, which is interconvertible with levomefolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. nih.gov An adequate supply of levomefolate is therefore crucial for maintaining the integrity of DNA synthesis and replication. nih.gov
Role in DNA Repair Mechanisms
DNA is constantly under assault from both endogenous and exogenous sources of damage. Efficient DNA repair mechanisms are essential for maintaining genomic stability. nih.gov Folate, and by extension levomefolate, plays a role in this process. One of the key mechanisms by which folate deficiency is thought to contribute to DNA damage is through the misincorporation of uracil (B121893) into DNA in place of thymine. nih.gov This occurs when there is an insufficient supply of thymidylate, leading to an imbalance in the nucleotide pool. The subsequent attempt by the cell to remove the uracil can lead to DNA strand breaks.
By ensuring an adequate supply of thymidylate, levomefolate helps to prevent this uracil misincorporation, thereby contributing to the fidelity of DNA replication and the stability of the genome. nih.gov Some studies suggest that folate supplementation may enhance DNA repair capacity. nutraingredients.com
Modulation of DNA Methylation and Gene Expression
Levomefolate is the primary methyl donor for the methylation of homocysteine to methionine. nih.gov Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions in the body, including the methylation of DNA. nih.govnih.gov
DNA methylation is a key epigenetic mechanism that plays a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.gov Methyl groups are added to cytosine bases in the DNA, which can lead to the silencing of genes. This process is vital for normal development, cellular differentiation, and the suppression of transposable elements.
Precursor Supply for Purine and Thymidine Synthesis
As previously mentioned, levomefolate is integral to the synthesis of both purines and thymidine. The de novo purine synthesis pathway utilizes two one-carbon units from folate derivatives to build the purine ring. nih.govnih.gov Specifically, 10-formyltetrahydrofolate is the donor for two carbon atoms in the purine ring structure.
The synthesis of thymidine, a pyrimidine base unique to DNA, is also directly dependent on a folate derivative. The enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as the methyl donor. nih.gov This reaction is a rate-limiting step in DNA synthesis.
An insufficient supply of levomefolate can therefore lead to a bottleneck in the production of these essential DNA precursors, impairing cell division and growth. nih.gov
Involvement in Amino Acid Homeostasis
Levomefolate is intricately linked with the metabolism and balance of several key amino acids through its central role in the folate and methionine cycles. numberanalytics.cominfantrisk.com
A primary and critical function of levomefolate (specifically as 5-methyltetrahydrofolate or 5-MTHF) is to serve as a methyl group donor for the remethylation of homocysteine into the essential amino acid methionine. patsnap.comnih.gov This reaction, catalyzed by the vitamin B12-dependent enzyme methionine synthase, is a crucial junction in metabolism. drugbank.comnih.gov It not only detoxifies potentially harmful excess homocysteine but also regenerates methionine, which is a precursor for S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions. patsnap.com The efficiency of this conversion is paramount, as elevated homocysteine levels are linked to various pathological conditions. patsnap.com Levomefolate directly provides the necessary methyl group, ensuring this cycle proceeds efficiently. patsnap.com
Table 1: Key Molecules in Homocysteine Remethylation
| Molecule | Role |
|---|---|
| Levomefolate (5-MTHF) | Methyl group donor |
| Homocysteine | Substrate; receives methyl group |
| Methionine | Product; essential amino acid |
| Methionine Synthase | Enzyme catalyzing the reaction |
| Vitamin B12 (Cobalamin) | Essential cofactor for Methionine Synthase |
| S-Adenosylmethionine (SAMe) | Universal methyl donor, produced from methionine |
Levomefolate's influence extends to the metabolism of several other amino acids, highlighting its central role in cellular biochemistry. infantrisk.com
Serine and Glycine: The metabolism of these two amino acids is tightly interwoven with the folate cycle. The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the folate pool. nih.govnih.gov This reaction transfers a carbon unit from serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate, a key intermediate that can be converted to other folate forms, including levomefolate. nih.govyoutube.com
Cysteine: The synthesis of cysteine is linked to homocysteine metabolism via the transsulfuration pathway. nih.govnih.gov When homocysteine is not remethylated to methionine, it can be irreversibly converted to cystathionine (B15957) and then to cysteine. nih.gov By regulating the remethylation of homocysteine, levomefolate indirectly influences the amount of homocysteine available to enter the transsulfuration pathway, thereby affecting the production of cysteine. drugbank.com
Histidine: The catabolism of histidine requires THF as a cofactor. youtube.com During its breakdown, histidine is converted to N-formiminoglutamate (FIGLU). The formimino group is then transferred to THF, forming 5-formiminotetrahydrofolate, which enters the folate cycle. A deficiency in folate can lead to an accumulation and excretion of FIGLU in the urine, making it a functional biomarker for folate status. youtube.com
Table 2: Levomefolate's Role in the Metabolism of Key Amino Acids
| Amino Acid | Metabolic Interaction with Folate Cycle | Key Enzyme(s) |
|---|---|---|
| Serine | Donates a one-carbon unit to THF, forming glycine. nih.govnih.gov | Serine Hydroxymethyltransferase (SHMT) |
| Glycine | Produced from serine in a folate-dependent reaction. youtube.com | Serine Hydroxymethyltransferase (SHMT) |
| Cysteine | Indirectly influenced via the transsulfuration of homocysteine. nih.gov | Cystathionine β-synthase (CBS) |
| Histidine | THF acts as an acceptor of a formimino group during catabolism. youtube.com | Glutamate formiminotransferase |
Co-Factorial Role in Neurotransmitter Precursor Synthesis (e.g., Tetrahydrobiopterin (B1682763) pathway)
Levomefolate is essential for the synthesis of critical monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. patsnap.com Its role is indirect but indispensable, acting through the regeneration of tetrahydrobiopterin (BH4). patsnap.comnih.gov BH4 is an essential cofactor for the enzymes tryptophan hydroxylase and tyrosine hydroxylase, which are the rate-limiting steps in the synthesis of serotonin and dopamine, respectively. nih.gov
During these enzymatic reactions, BH4 is oxidized. Its regeneration is accomplished by the enzyme dihydropteridine reductase (DHPR), a process that is functionally linked to the folate cycle. By ensuring a steady supply of methyl groups for the broader metabolic network, levomefolate supports the maintenance of the BH4 pool, which is crucial for normal neurotransmitter production. patsnap.com
Influence on Cellular Redox State Regulation (e.g., via Glutathione production)
Levomefolate plays a significant role in maintaining the cell's redox balance, primarily through its impact on the synthesis of glutathione (GSH). nih.govnih.gov GSH is the most abundant endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). nih.gov
The synthesis of GSH requires three amino acids: glutamate, glycine, and, critically, cysteine. nih.gov As mentioned previously, the transsulfuration pathway, which converts homocysteine to cysteine, is a major source of this sulfur-containing amino acid. nih.govnih.gov By participating in the remethylation of homocysteine, levomefolate helps regulate the metabolic fate of homocysteine. nih.gov An adequate supply of levomefolate ensures that while a portion of homocysteine is recycled to methionine, another portion can be channeled into the transsulfuration pathway to generate cysteine. This, in turn, supports the continuous synthesis of GSH. nih.gov Folate deficiency has been shown to induce oxidative stress and can impair the glutathione-dependent antioxidant defense systems. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| 5,10-methylenetetrahydrofolate |
| 5-formiminotetrahydrofolate |
| 5-methyltetrahydrofolate (5-MTHF) |
| Cysteine |
| Cystathionine |
| Dihydrofolate (DHF) |
| Dopamine |
| Glutathione (GSH) |
| Glycine |
| Histidine |
| Homocysteine |
| Levomefolate |
| Methionine |
| N-formiminoglutamate (FIGLU) |
| Norepinephrine |
| S-adenosylmethionine (SAMe) |
| Serine |
| Serotonin |
| Tetrahydrobiopterin (BH4) |
Cellular and Subcellular Dynamics of Levomefolate Calcium Pentahydrate
Mechanisms of Cellular Transport and Uptake
The entry of levomefolate into cells is a regulated process involving both active transport and passive diffusion, ensuring its availability for essential metabolic functions.
Active Transport via Proton-Coupled Folate Transporter (PCFT)
The primary mechanism for the intestinal absorption of levomefolate is through the proton-coupled folate transporter (PCFT), a protein encoded by the SLC46A1 gene. wikipedia.orgnih.govnih.gov This transporter is highly expressed in the proximal jejunum and operates optimally in an acidic environment. wikipedia.orgnih.govnih.gov PCFT functions as a symporter, utilizing the energy from the downhill movement of protons into the cell to drive the uphill transport of folates. nih.govnih.gov This process is electrogenic, meaning it involves a net movement of positive charge across the cell membrane. nih.gov The transporter exhibits a high affinity for various forms of folate, with a Km in the range of 0.5 to 3 μM at an acidic pH of 5.5. wikipedia.org As the pH increases towards neutral, the efficiency of transport decreases due to an increase in the influx Km and a decrease in the Vmax. nih.gov
Passive Diffusion Across Cellular Membranes
While active transport is the predominant mechanism, passive diffusion also contributes to the uptake of levomefolate, particularly at higher concentrations. nih.gov This process does not require energy and relies on the concentration gradient of the molecule across the cell membrane. khanacademy.orgyoutube.com However, due to the hydrophilic and charged nature of the folate molecule, passive diffusion across the lipid bilayer of cell membranes is generally minimal. nih.govabpischools.org.uk The efficiency of passive transport is influenced by factors such as the molecule's size, lipid solubility, and charge. abpischools.org.uk
Blood-Brain Barrier Translocation and Neurological Implications
Levomefolate is the only form of folate that can cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. drugbank.comnih.govncats.io This transport is crucial for maintaining adequate folate levels in the brain, which is essential for various neurological functions. nih.govnih.gov The transport across the BBB is mediated by a saturable transport system, which is believed to be the folate receptor. nih.gov
Within the central nervous system, folates play a fundamental role in the synthesis of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine, as well as in the processes of DNA synthesis and repair, and myelination. drugbank.comnih.govnih.gov Consequently, folate deficiency can lead to a range of neurological and psychiatric conditions, including cognitive impairment, dementia, and depression. nih.gov The ability of levomefolate to cross the BBB makes it a critical compound for addressing and preventing such neurological issues. nih.gov
Intracellular Compartmentation and Distribution
Once inside the cell, folates are not uniformly distributed but are compartmentalized within different organelles to support specific metabolic pathways. A significant portion, estimated to be as much as 40% of the total cellular folate, is found within the mitochondria. nih.gov Folates are transported into the mitochondria in their monoglutamate form by the mitochondrial folate transporter, SLC25A32. nih.gov Inside the mitochondria, they are converted to polyglutamate forms, creating a distinct pool that does not readily mix with the cytoplasmic folate pool. nih.gov
The cytoplasm and the nucleus also maintain distinct folate pools. nih.gov The cytoplasm houses the metabolic machinery for de novo purine (B94841) and dTMP synthesis, as well as for the remethylation of homocysteine to methionine. nih.gov Nuclear folate metabolism is essential for the synthesis of thymidylate from uridylate and serine. nih.gov The transport of folates into the nucleus may not require an active transporter, as the breakdown and reassembly of the nuclear membrane during cell division could allow for the passive capture of cytoplasmic folate cofactors. nih.gov
Interplay with Key Intracellular Signaling Pathways (e.g., NF-κB, Wnt, ERK)
Emerging research indicates that folate metabolism, and by extension levomefolate, can influence key intracellular signaling pathways that regulate cellular processes like inflammation, cell growth, and differentiation.
One such pathway is the Wnt/β-catenin signaling pathway , which is crucial for embryonic development, including the proper closure of the neural tube. nih.gov Studies have shown that folate deficiency can lead to an aberrant activation of the Wnt/β-catenin pathway, potentially contributing to neural tube defects. nih.gov This activation can be mediated by the upregulation of Gcm1, which forms a complex with β-catenin and TCF4, enhancing the transcriptional activity of Wnt target genes. nih.gov Adequate folate levels are therefore essential for the proper regulation of this pathway during critical developmental stages. nih.gov
Advanced Analytical Research Methodologies for Levomefolate Calcium Pentahydrate
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of levomefolate calcium. It offers high precision and sensitivity for both quantifying the compound and identifying related substances or degradation products.
The development of a robust HPLC method is a primary step for the routine analysis of Levomefolate Calcium Pentahydrate in bulk and pharmaceutical forms. orientjchem.orgwjpmr.com Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. orientjchem.orgresearchgate.net
Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation and resolution. Key parameters include:
Column: C18 (ODS) columns are frequently employed due to their versatility and effectiveness in separating a wide range of molecules. orientjchem.orgajrconline.org
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netajrconline.orgijpsr.com The pH of the buffer and the ratio of the organic modifier are critical for achieving optimal retention and peak shape. orientjchem.orgijpsr.com
Flow Rate: Flow rates are generally maintained around 1.0 ml/min to ensure efficient separation within a reasonable analysis time. orientjchem.orgresearchgate.netajrconline.org
Detection: UV detection is commonly used, with wavelengths selected based on the analyte's maximum absorbance, such as 212 nm or 234 nm, to ensure high sensitivity. orientjchem.orgajrconline.org
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ajrconline.orgnih.gov Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netajrconline.org
Table 1: Example of HPLC Method Parameters for Levomefolate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | RP-HPLC with UV or PDA Detector | orientjchem.orgajrconline.org |
| Column | ODS C18 (e.g., 250mm x 4.6mm, 5µm) | orientjchem.orgwjpmr.com |
| Mobile Phase | Acetonitrile : 0.01% H₃PO₄ in water (35:65 v/v) | orientjchem.orgresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 212 nm | orientjchem.org |
| Linearity Range | Typically established across a range like 10-150% of the test concentration | ajrconline.org |
| Accuracy (% Recovery) | Generally expected within 98.0%-102.0% | ijpsr.com |
Stability-indicating assay methods are crucial for establishing the inherent stability of a drug substance. orientjchem.org These methods can detect changes in purity and potency when the drug is exposed to various environmental stresses. orientjchem.org For levomefolate, this involves subjecting the compound to forced degradation under conditions mandated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. orientjchem.orgresearchgate.net
The goal is to generate potential degradation products and ensure that the analytical method can effectively separate the intact drug from these degradants. ijpsr.com Studies have shown that levomefolate is susceptible to degradation under oxidative, acidic, and alkaline conditions, with less degradation observed under photolytic stress. orientjchem.orgresearchgate.net The development of such a method provides confidence that it can be used for the analysis of stability samples. researchgate.net
Table 2: Summary of Forced Degradation Studies on Levomefolate
| Stress Condition | Typical Reagent/Condition | Observed Degradation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 2 N HCl | Significant degradation observed | orientjchem.orgresearchgate.netnih.gov |
| Alkaline Hydrolysis | 0.5 N NaOH | Significant degradation observed | orientjchem.orgresearchgate.netnih.gov |
| Oxidative Degradation | 30% H₂O₂ | Significant degradation observed | orientjchem.orgresearchgate.netnih.gov |
| Thermal Degradation | Incubation at elevated temperatures (e.g., 60°C) | Degradation observed | orientjchem.orgresearchgate.netijpsr.com |
| Photolytic Degradation | Exposure to UV light | Minor degradation observed | orientjchem.orgresearchgate.netijpsr.com |
Spectroscopic and Spectrometric Approaches in Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. The compound's formal IUPAC name is calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;pentahydrate. nih.gov Its molecular formula is C₂₀H₃₃CaN₇O₁₁, corresponding to a molecular weight of approximately 587.6 g/mol . nih.govsmolecule.com
X-ray Crystallography: This powerful technique provides definitive information on the three-dimensional atomic arrangement. It confirms the critical (6S) stereochemistry of the tetrahydropteridin ring, which is essential for biological activity as it matches the natural configuration in the human body. smolecule.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragments, confirming its elemental composition. The exact mass can be precisely measured, providing strong evidence for the molecular formula. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and providing further stereochemical details.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis via HPLC and for providing information about the chromophoric parts of the molecule.
In Vitro Experimental Models for Mechanistic Studies
To understand the biological effects and mechanisms of action of levomefolate at a cellular level, researchers employ various in vitro experimental models.
HepG2 Cells: The human liver carcinoma cell line, HepG2, is a widely used model in toxicology and pharmacology. nih.gov These cells retain many of the specialized functions of normal human hepatocytes. nih.govnih.gov In the context of drug-induced liver injury, HepG2 cells can be exposed to toxins to simulate damage, and then treated with a protective agent to assess its efficacy. nih.gov Markers of cell damage, such as the release of enzymes like aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), and levels of oxidative stress markers like malondialdehyde (MDA), can be measured. nih.gov Such a system is suitable for evaluating the potential hepatoprotective mechanisms of compounds like levomefolate.
Pancreatic Stem Cells: Research into pancreatic stem cells is a promising frontier, particularly for diseases like type 1 diabetes, which involves the destruction of insulin-producing beta cells. nih.govnih.gov Scientists have identified progenitor cells in the human pancreas that can be stimulated to develop into glucose-responsive beta cells. diabetesresearch.org Folate metabolism is critical for DNA synthesis and repair, making it essential for the proliferation and differentiation of stem cells. In vitro models using pancreatic stem cells could be employed to investigate how levomefolate supports the regeneration and functional maturation of pancreatic islets. eurekalert.orgmdpi.com
Enzyme assays are fundamental for studying the interaction of levomefolate with its target enzymes. Levomefolate is the active form of folate and acts as a critical coenzyme in one-carbon metabolism, particularly in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.
The design of an enzyme assay requires a method to continuously monitor either the consumption of a substrate or the formation of a product. nih.gov For levomefolate-dependent enzymes, this could involve:
Coupled Enzyme Assays: The product of the primary reaction can be used as a substrate for a second, "coupling" enzyme that produces a readily detectable signal (e.g., a change in absorbance from the oxidation or reduction of a cofactor like NADH or NADPH). nih.gov
Direct Assays: Directly measuring the product or substrate using methods like HPLC or mass spectrometry after stopping the reaction at various time points.
These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). They can also be used in inhibitory studies to determine how other compounds might interfere with the enzyme's function in the presence of levomefolate. The analysis of full reaction progress curves can reveal complex kinetic behaviors like hysteresis or slow-binding inhibition. nih.gov
Considerations for Optimal Working Concentrations and Incubation Times in Cellular Assays
Determining the appropriate working concentrations and incubation times is a critical step in designing cellular assays to investigate the biological activity of this compound. These parameters are crucial for obtaining meaningful and reproducible data that accurately reflect the compound's cellular effects.
Optimal working concentrations for this compound in cell culture models, such as human hepatocytes, are generally within the physiologically relevant range. For instance, concentrations between 0.4 and 0.8 mg/mL have been used to monitor methylation biomarkers. The selection of concentration should also consider the specific cell type and the biological process being investigated.
Incubation times in cellular assays can vary significantly depending on the endpoint being measured. For assays measuring DNA synthesis rates, such as those using ³H-thymidine incorporation, a specific incubation period is required to allow for sufficient incorporation of the radiolabel. In general, incubation can range from a few hours to several days. For example, some viability assays suggest an incubation period of 1 to 4 hours after the addition of a reagent, while others may require a longer exposure to the test compound. nih.gov It is also important to consider the stability of this compound in the culture medium over the incubation period, as it is sensitive to light and oxygen.
To ensure the selection of optimal conditions, a thorough characterization of the dose-response and time-course relationships should be performed for each specific assay and cell line. This typically involves testing a range of concentrations and incubation times to identify those that produce a robust and reproducible biological response without inducing cytotoxicity.
Table 1: General Considerations for Cellular Assays with this compound
| Parameter | Considerations | Example |
| Working Concentration | Physiologically relevant concentrations, cell type-specific sensitivity. | 0.4–0.8 mg/mL in human hepatocyte models for methylation biomarker analysis. |
| Incubation Time | Assay-specific kinetics (e.g., enzyme activity, gene expression), compound stability. | 1 to 4 hours for certain cell viability assays. nih.gov |
| Assay Type | The specific biological question being addressed (e.g., proliferation, differentiation, metabolic activity). | ³H-thymidine incorporation for DNA synthesis rates. |
| Cell Line | The origin and metabolic capacity of the cells. | Human hepatocytes for methylation studies. |
| Controls | Inclusion of appropriate positive and negative controls. | Vehicle-treated cells, cells treated with a known modulator of the pathway. |
Utilization of Preclinical In Vivo Models for Mechanistic Elucidation (excluding efficacy/safety outcomes)
Preclinical in vivo models are indispensable tools for elucidating the physiological mechanisms of action of this compound. These models allow researchers to study the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its impact on biochemical pathways in a whole-organism context.
Rat models are frequently used in pharmacokinetic studies of levomefolate calcium. For instance, studies have investigated the pharmacokinetic profiles of different polymorphic forms of related compounds, revealing significant differences in bioavailability. nih.gov Such studies are crucial for understanding how the physical properties of a compound can influence its biological activity. Animal models, such as those with induced liver disease, can also be employed to investigate how pathological conditions affect the metabolism of compounds. nih.gov
When conducting in vivo studies with levomefolate calcium, it is essential to use validated analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to accurately quantify the active moiety, L-5-methyl-THF, in biological matrices like plasma. The design of these studies, including the use of crossover trials and appropriate washout periods, is critical for obtaining reliable pharmacokinetic data.
Production and Application of Reference Standards and Impurity Profiling in Research
The production and use of well-characterized reference standards are fundamental for ensuring the accuracy and reproducibility of research involving this compound. Analytical reference standards of levomefolate calcium are commercially available and are intended for research and analytical applications. medchemexpress.com These standards are essential for the validation of analytical methods and for the accurate quantification of the compound in various matrices. medchemexpress.com
Impurity profiling is a critical aspect of the chemical analysis of any active pharmaceutical ingredient (API), including levomefolate calcium. The presence of impurities can arise from the manufacturing process, degradation of the API, or the starting materials and reagents used in synthesis. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the identification and control of impurities in pharmaceutical products. nih.gov
Various analytical techniques are employed to isolate and characterize impurities. These include chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for structural elucidation. nih.gov For levomefolate calcium, reversed-phase HPLC with UV detection is a common method for quantifying the main compound and detecting impurities. The development of stability-indicating methods is particularly important for compounds like levoleucovorin (B1675110) calcium, which can be susceptible to degradation. ijpsr.com
Several process-related impurities and degradation products of related folate compounds have been identified and characterized. These impurities can include isomers, degradation products, and residual starting materials. For example, the R-isomer of levomefolate is a known impurity. synzeal.com The availability of reference standards for these impurities is crucial for their accurate identification and quantification during quality control testing. pharmaffiliates.compharmaffiliates.com
Table 2: Common Analytical Techniques for Impurity Profiling
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. nih.govijpsr.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of the compound and its impurities. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. nih.gov |
Characterization of Crystalline Forms and Polymorphism for Research Applications
The solid-state properties of a pharmaceutical compound, including its crystalline form and any polymorphic variations, can significantly influence its physical and chemical properties. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net
Different polymorphs of a compound can exhibit variations in properties such as solubility, dissolution rate, and stability, which in turn can affect its bioavailability. nih.govresearchgate.net Therefore, the characterization of the crystalline form of this compound is a critical aspect of its research and development.
Several analytical techniques are used to characterize the crystalline forms of pharmaceutical compounds. X-ray powder diffraction (XRPD) is a powerful tool for identifying the specific crystalline form of a substance based on its unique diffraction pattern. researchgate.net Thermal analysis techniques, such as differential scanning calorimetry (DSC), can be used to investigate the thermal behavior of different polymorphs, including their melting points and any phase transitions. nih.govresearchgate.netresearchgate.net Spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can also provide information about the molecular structure and bonding within the crystal lattice. researchgate.netresearchgate.net
Research has shown that different crystalline forms of related compounds can be obtained by recrystallization from various solvents. nih.govresearchgate.net For example, one study identified four different polymorphs of a ginsenoside compound, each with distinct morphologies and pharmacokinetic profiles. nih.gov The characterization of these different forms is essential for selecting the optimal form for further development and for ensuring consistent product quality.
Table 3: Techniques for Characterizing Crystalline Forms
| Technique | Information Provided |
| X-ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystalline form, allowing for identification and differentiation of polymorphs. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Thermal properties, including melting point, enthalpy of fusion, and solid-state transitions. nih.govresearchgate.netresearchgate.net |
| Thermogravimetric Analysis (TGA) | Information on the thermal stability and the presence of solvates or hydrates. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of the molecule, providing information on functional groups and intermolecular interactions. researchgate.netresearchgate.net |
| Scanning Electron Microscopy (SEM) | Visualization of the crystal morphology and particle size. nih.gov |
Theoretical Considerations and Future Research Directions
Unresolved Aspects of Levomefolate Calcium Pentahydrate's Biochemical Regulation
While this compound is established as the biologically active form of folate, its intricate biochemical regulation is not fully elucidated. patsnap.comwikipedia.org Levomefolate, or L-5-methyltetrahydrofolate (L-5-MTHF), is the primary folate form found in circulation and is crucial for a multitude of cellular processes. wikipedia.orgnih.gov It participates in the one-carbon metabolism pathway, which is essential for DNA synthesis, amino acid metabolism, and methylation reactions. patsnap.comdrugbank.com However, significant questions remain regarding the precise control of its intracellular concentrations and the factors that modulate its activity.
A primary unresolved area is the interplay between levomefolate and other micronutrients, particularly vitamin B12. Vitamin B12 is a necessary cofactor for methionine synthase, the enzyme that catalyzes the transfer of a methyl group from levomefolate to homocysteine, thereby regenerating tetrahydrofolate (THF) and forming methionine. nih.govdrugbank.com A deficiency in vitamin B12 can lead to the "methyl-folate trap," where folate is trapped in the form of levomefolate, leading to a functional folate deficiency. nih.gov The precise mechanisms governing this interaction and the full impact of varying vitamin B12 levels on levomefolate metabolism require further investigation.
Furthermore, the regulation of the enzymes involved in the folate cycle, such as methylenetetrahydrofolate reductase (MTHFR), which produces levomefolate, is complex and not entirely understood. wikipedia.org Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, affecting the production of levomefolate. The downstream consequences of these genetic variations on the intricate network of folate-dependent pathways are still an active area of research.
Potential for Novel Mechanistic Discoveries and Pathway Intersections
The central role of levomefolate in one-carbon metabolism suggests its involvement in a wide array of cellular functions, presenting opportunities for discovering new mechanistic insights and pathway intersections. As a primary methyl donor, levomefolate is critical for methylation reactions that regulate gene expression, protein function, and lipid metabolism. patsnap.com Its influence on DNA methylation patterns is of particular interest, as aberrant methylation is a hallmark of various diseases, including cancer. Future research could uncover novel connections between levomefolate availability and the epigenetic control of key cellular processes.
The intersection of levomefolate metabolism with neurotransmitter synthesis is another promising area of exploration. Levomefolate is a cofactor in the synthesis of tetrahydrobiopterin (B1682763) (BH4), which is essential for the production of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. patsnap.com Investigating the precise molecular mechanisms by which levomefolate modulates neurotransmitter pathways could provide new therapeutic avenues for neurological and psychiatric disorders.
Moreover, the role of levomefolate in pathways beyond its established functions is an emerging field. For instance, its potential influence on cellular redox homeostasis and its interaction with other metabolic pathways, such as the tricarboxylic acid (TCA) cycle, are not yet fully characterized. Elucidating these connections could reveal previously unknown roles for levomefolate in cellular physiology and pathology.
Identification of Research Gaps and Emerging Areas in Folate Science Utilizing this compound as a Probe Molecule
Despite significant advances in our understanding of folate metabolism, several research gaps remain. nih.govnih.gov this compound, as the direct, biologically active form of folate, serves as an invaluable tool to probe these unanswered questions, bypassing the complexities of folic acid metabolism. patsnap.com
Key Research Gaps and Emerging Areas:
| Research Area | Description |
| Cellular Uptake and Trafficking | The precise mechanisms governing the transport of levomefolate across cellular and subcellular membranes, including the blood-brain barrier, are not fully understood. wikipedia.orgdrugbank.com Further research is needed to identify and characterize the transporters involved and how their activity is regulated. |
| Interaction with the Microbiome | The gut microbiome can both produce and consume folates, yet its impact on host levomefolate status and the systemic effects of this interaction are largely unknown. |
| Role in Non-proliferating Cells | While the role of folate in DNA synthesis in rapidly dividing cells is well-established, its functions in terminally differentiated, non-proliferating cells, such as neurons, are less clear and warrant further investigation. patsnap.com |
| Impact of High Doses | Concerns have been raised about the potential adverse effects of high folic acid intake. nih.gov Using this compound in studies can help differentiate the effects of the active form from those of unmetabolized folic acid, providing clarity on safety and optimal levels. |
| Systems-Level Understanding | Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial to build a comprehensive, systems-level understanding of how levomefolate influences cellular networks in both health and disease. |
By utilizing this compound as a probe molecule, researchers can more directly investigate the downstream effects of folate, helping to fill these knowledge gaps and advance the field of folate science.
Q & A
Q. What is the biochemical role of levomefolate calcium pentahydrate in folate metabolism, and how does it differ from synthetic folic acid?
this compound is the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate. Unlike synthetic folic acid, which requires enzymatic reduction (via dihydrofolate reductase) to become metabolically active, L-5-MTHF bypasses this step, making it directly available for cellular uptake and one-carbon transfer reactions. This is critical in studies involving individuals with polymorphisms in folate-metabolizing enzymes (e.g., MTHFR C677T), where folic acid conversion is impaired .
Q. What methodological considerations are essential for preparing stable aqueous solutions of this compound in laboratory settings?
Solubility varies with conditions:
- Water solubility : Reported as 4.4 mg/mL (8.84 mM) at 25°C, requiring ultrasonication and warming .
- Stability : Stock solutions in water should be used within 24 hours due to oxidation risks. For long-term storage, lyophilized powder should be stored at -20°C in desiccated conditions .
- pH dependency : Solubility decreases in acidic environments (pH < 5), necessitating buffered solutions for in vitro assays .
Q. How can researchers quantify this compound in complex matrices (e.g., serum or tissue homogenates)?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive quantification. Key parameters include:
- Column : C18 reverse-phase with ion-pairing agents (e.g., heptafluorobutyric acid).
- Detection : Multiple reaction monitoring (MRM) transitions for L-5-MTHF (m/z 460 → 313) .
- Calibration : Use deuterated internal standards (e.g., L-5-MTHF-d3) to correct for matrix effects .
Advanced Research Questions
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in mitigating hyperhomocysteinemia, particularly in populations with MTHFR polymorphisms?
- Randomization : Stratify participants by MTHFR genotype (C677T homozygous vs. heterozygous) to assess differential responses.
- Dosage : Compare 0.451 mg/day (typical supplementation dose) against higher doses (e.g., 4 mg/day) to determine dose-response relationships.
- Outcome measures : Serum homocysteine reduction (target: <10 µmol/L) and erythrocyte folate levels, measured via LC-MS/MS .
- Confounders : Control for vitamin B12 status, as deficiency blunts homocysteine-lowering effects .
Q. What experimental strategies address contradictory data on levomefolate’s bioavailability in oral contraceptive (OC) formulations?
Contradictions arise from differences in OC composition (e.g., ethinyl estradiol/drospirenone ratios) and folate status at baseline. To resolve this:
- Bioequivalence studies : Use crossover designs with washout periods (≥1 menstrual cycle) to isolate levomefolate’s pharmacokinetics (AUC, Cmax) from hormonal interference .
- Formulation optimization : Test co-administered vs. integrated levomefolate-OC tablets, assessing dissolution profiles under simulated gastrointestinal conditions (pH 1.2–6.8) .
Q. How can in vitro models elucidate this compound’s role in chemotherapeutic rescue protocols (e.g., post-methotrexate therapy)?
- Cell culture : Use human colorectal cancer cell lines (e.g., HT-29) to model methotrexate (MTX)-induced cytotoxicity.
- Rescue protocol : Co-administer levomefolate (10–100 µM) 24 hours post-MTX exposure to bypass dihydrofolate reductase inhibition, monitoring cell viability (MTT assay) and thymidylate synthase activity .
- Data normalization : Express results relative to intracellular reduced folate pools, quantified via microbial assays (Lactobacillus casei) .
Methodological Challenges and Solutions
Q. How should researchers reconcile discrepancies in reported solubility values for this compound?
Discrepancies (e.g., 0.3 mg/mL vs. 4.4 mg/mL) stem from variations in temperature, pH, and analytical methods. Standardize protocols by:
- Temperature control : Use water baths or digital stirrers for consistent heating (25°C ± 0.5°C).
- Validation : Cross-validate solubility via gravimetric analysis and UV-Vis spectroscopy (λmax = 282 nm) .
Q. What statistical approaches are recommended for analyzing non-normal distributions in folate supplementation trials (e.g., skewed homocysteine data)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
